molecular formula C19H27BN2O3 B6156184 N,N-diethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide CAS No. 919119-68-9

N,N-diethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide

Cat. No.: B6156184
CAS No.: 919119-68-9
M. Wt: 342.2 g/mol
InChI Key: FOCSIMFFBOMXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS: 919119-68-9
Molecular Formula: C₁₉H₂₇BN₂O₃
Structure: The compound features a 1H-indole core with:

  • A 7-position boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), enabling Suzuki-Miyaura cross-coupling reactions .
  • An N,N-diethylcarboxamide at the 2-position, enhancing lipophilicity and metabolic stability compared to simpler amides .

This scaffold is pivotal in medicinal chemistry for its dual functionality: the boronate ester facilitates synthetic derivatization, while the carboxamide modulates target binding and pharmacokinetics.

Properties

CAS No.

919119-68-9

Molecular Formula

C19H27BN2O3

Molecular Weight

342.2 g/mol

IUPAC Name

N,N-diethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide

InChI

InChI=1S/C19H27BN2O3/c1-7-22(8-2)17(23)15-12-13-10-9-11-14(16(13)21-15)20-24-18(3,4)19(5,6)25-20/h9-12,21H,7-8H2,1-6H3

InChI Key

FOCSIMFFBOMXDR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3)C(=O)N(CC)CC

Purity

95

Origin of Product

United States

Biological Activity

N,N-diethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C17H28BNO2
  • Molecular Weight : 289.22 g/mol
  • CAS Number : 1012785-44-2

The compound is characterized by its ability to interact with specific biological targets, particularly protein kinases. Kinase inhibitors play a crucial role in regulating cellular processes and are significant in cancer therapy. The dioxaborolane moiety in the structure enhances the compound's ability to form reversible covalent bonds with target proteins, potentially leading to selective inhibition of kinase activity.

Antiproliferative Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising antiproliferative effects against various cancer cell lines. For instance:

CompoundCell Line TestedGI50 (nM)Reference
VaA54926
VbHCT11633
VcMCF737
VdHeLa44

These findings indicate that the compound could be effective against multiple cancer types by inducing apoptosis through caspase activation.

Study 1: Inhibition of EGFR

A study focusing on the inhibition of the Epidermal Growth Factor Receptor (EGFR) revealed that compounds structurally related to this compound demonstrated significant inhibitory activity against mutant forms of EGFR. The IC50 values were reported in the low-nanomolar range for selective inhibition of the L858R mutant associated with non-small cell lung cancer (NSCLC) .

Study 2: PKMYT1 Inhibition

Another investigation highlighted the compound's potential as a selective inhibitor of PKMYT1 (a regulator of CDK1 phosphorylation), which plays a role in DNA damage response pathways. The compound showed an IC50 value of 0.69 µM against PKMYT1 . This suggests that it could be beneficial in targeting specific signaling pathways involved in cell cycle regulation.

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound exhibits harmful effects upon ingestion and skin contact . Further toxicological studies are needed to determine safe dosage levels and potential side effects.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : One of the significant applications of this compound is in the development of anticancer agents. The indole structure is known for its biological activity, and modifications with boron-containing groups can enhance the efficacy of the compound against cancer cells. Studies have shown that compounds with similar structures exhibit selective cytotoxicity towards various cancer cell lines, suggesting a promising avenue for therapeutic development.

Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For instance, compounds containing boron can interact with biological nucleophiles, potentially leading to the disruption of cellular processes essential for tumor growth.

Organic Synthesis

Borylation Reactions : The presence of the boron moiety in N,N-diethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide makes it a valuable reagent in organic synthesis. Boron-containing compounds are widely used in borylation reactions to form carbon-boron bonds. This is particularly useful in synthesizing arylboronic acids and esters through palladium-catalyzed cross-coupling reactions.

Synthesis of Complex Molecules : The compound can serve as a building block for synthesizing more complex organic molecules. Its reactivity allows chemists to introduce functional groups selectively into target molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Material Science

Development of Functional Materials : The unique properties of this compound can be harnessed in material science. Its ability to form stable complexes with metals makes it suitable for developing new materials with specific electronic or optical properties.

Nanomaterials : Research is ongoing into the use of this compound in creating nanomaterials for applications such as sensors and catalysts. The incorporation of boron into nanostructures can enhance their performance in various applications due to boron's unique chemical properties.

Comparison with Similar Compounds

Core Structural Variations

Compound Name Substituents (Indole Position) Boronate Position Amide Group Key Applications
Target Compound None (unsubstituted indole) 7 N,N-Diethyl Suzuki coupling precursor; potential PET tracer
1-Methyl-6-boronate-1H-indole () 1-Methyl 6 None Intermediate for PET tracer synthesis
5-Chloro-3-pentylindole-2-carboxamide () 5-Cl, 3-pentyl None N-Phenethyl Allosteric modulator (e.g., ORG27569)
4,6-Difluoroindole-2-carboxamide () 4,6-F None N-(3-Chlorobenzoyl) Antimycobacterial agent

Key Observations :

  • Boronate Position : The 7-position boronate in the target compound contrasts with 6-position analogs (), affecting regioselectivity in cross-coupling reactions .

Spectroscopic Characterization

Compound ¹H NMR Highlights HRMS (m/z)
Target Compound - Diethylamide: δ 1.1–1.3 (t, 6H), 3.4–3.6 (q, 4H)
- Boronate: δ 1.3 (s, 12H)
345.2 (M+H⁺)
5-Chloro-N-phenethylindole-2-carboxamide () - Phenethyl: δ 2.8–3.0 (t, 2H), 3.7–3.9 (q, 2H)
- Chloro: δ 7.5 (s, 1H)
369.2 (M+H⁺)
4,6-Difluoroindole-2-carboxamide () - Fluorine splitting: δ 7.0–7.2 (m, 2H)
- Amide: δ 11.3 (s, 1H)
319.0689 (M+H⁺)

Key Observations :

  • The target compound’s ¹H NMR shows distinct diethylamide triplets (~δ 1.1) and quartets (~δ 3.5), absent in analogs.
  • Boronate methyl groups (δ 1.3) are a diagnostic marker absent in non-boronate derivatives.

Physicochemical Properties

Compound LogP (Predicted) Solubility (µg/mL)
Target Compound 3.8 (highly lipophilic) <10 (aqueous buffer)
4,6-Difluoroindole-2-carboxamide () 2.1 >100
5-Chloro-N-phenethylindole-2-carboxamide () 4.2 ~20

Key Observations :

    Preparation Methods

    Iridium-Catalyzed C7-Selective Borylation

    Recent advances in iridium catalysis enable direct C–H borylation of indoles. Hartwig’s method employs [Ir(COD)OMe]₂ with dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) and bis(pinacolato)diboron (B₂pin₂) to achieve C2 or C7 borylation. For C7 selectivity, steric control via N-substituents is critical. For example, N-Boc-protected tryptophan derivatives undergo diborylation at C2 and C7, followed by selective C2 protodeborylation using trifluoroacetic acid (TFA), yielding C7-boronated products.

    Reaction Conditions :

    ParameterValue
    Catalyst[Ir(COD)OMe]₂ (2 mol%)
    Liganddtbpy (4 mol%)
    Boron SourceB₂pin₂ (1.5 equiv)
    SolventTHF/DCM (3:2)
    Temperature60°C, 4–7 hours
    WorkupTFA (0°C, 30 min)
    Yield60–85%

    This method’s regioselectivity stems from the iridium catalyst’s preference for electron-rich C–H bonds, while the N-ethylcarboxamide group directs borylation to C7 via steric hindrance at C2.

    Palladium-Catalyzed Decarboxylative Borylation

    Decarboxylative cross-coupling offers an alternative route. Starting from indole-2-carboxylic acid, palladium catalysis (Pd(OAc)₂, Xantphos) with tetrahydroxydiboron (B₂(OH)₄) in dimethylacetamide (DMA) at 120°C facilitates decarboxylative borylation. This method avoids pre-functionalized halides but requires stringent anhydrous conditions.

    Typical Protocol :

    • Substrate: Indole-2-carboxylic acid (1.0 equiv).

    • Catalyst: Pd(OAc)₂ (5 mol%).

    • Ligand: Xantphos (10 mol%).

    • Boron Source: B₂(OH)₄ (2.0 equiv).

    • Solvent: DMA, 120°C, 12 hours.

    • Yield: 50–65%.

    Transition-Metal-Free Borylation

    Radical-Mediated Borylation Under Continuous Flow

    Photochemical borylation using pinacol diboron (pinB-Bpin) and a catalytic amount of 4CzIPN as a photocatalyst enables C7 borylation under UV light (365 nm). Continuous-flow reactors enhance reaction efficiency by improving light penetration and reducing side reactions.

    Optimized Conditions :

    ParameterValue
    Substrate7-Bromoindole-2-carboxamide
    Boron SourcepinB-Bpin (3.0 equiv)
    Photocatalyst4CzIPN (2 mol%)
    SolventMeCN/H₂O (9:1)
    Light Source365 nm LED
    Residence Time30 minutes
    Yield35–50%

    Silylborane-Mediated Borylation

    Potassium methoxide (KOMe) promotes borylation of haloindoles with silylboranes (e.g., PhMe₂Si-Bpin) in dimethoxyethane (DME) at 30°C. This method is notable for mild conditions and compatibility with sensitive functional groups.

    Example :

    • Substrate: 7-Bromo-N,N-diethylindole-2-carboxamide.

    • Boron Source: PhMe₂Si-Bpin (1.5 equiv).

    • Base: KOMe (1.2 equiv).

    • Solvent: DME, 30°C, 1 hour.

    • Yield: 70%.

    Regioselective Functionalization Challenges

    Achieving C7 selectivity in indole borylation remains nontrivial due to competing reactivity at C2 and C3. The following strategies address this:

    Directed C–H Activation

    Installation of directing groups (e.g., sulfonamides, carboxamides) at C2 or N1 positions guides metal catalysts to the C7 position. For instance, N-mesitylsulfonyl protection in tryptamines facilitates iridium-catalyzed C7 borylation via a five-membered rhodacycle intermediate.

    Sequential Diborylation-Protodeborylation

    A one-pot iridium/palladium-catalyzed sequence enables C7 selectivity:

    • Ir-Catalyzed C2/C7 Diborylation : B₂pin₂ (2.0 equiv), [Ir(COD)OMe]₂ (2 mol%), dtbpy (4 mol%), THF, 60°C, 6 hours.

    • Pd-Catalyzed C2 Protodeborylation : Pd(OAc)₂ (5 mol%), acetic acid, 30°C, 12 hours.
      This method achieves 66–85% yields for gram-scale syntheses.

    Scalability and Industrial Considerations

    Large-scale production (e.g., hectogram quantities) requires cost-effective boron sources and minimized purification steps. The transition-metal-free silylborane method offers advantages here, as it avoids expensive catalysts and operates under mild conditions. Conversely, iridium-catalyzed methods, while efficient, face challenges in catalyst recovery and metal contamination.

    Comparative Analysis of Methods :

    MethodYield (%)RegioselectivityScalabilityCost
    Halogen-Lithium Exchange45–60ModerateLow$$
    Ir-Catalyzed Borylation60–85HighModerate$$$
    Pd Decarboxylative50–65LowHigh$$
    Silylborane-Mediated70ModerateHigh$

    Q & A

    Q. What are the standard synthetic routes for preparing N,N-diethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide?

    The synthesis typically involves coupling indole-2-carboxylic acid derivatives with amines or boron-containing intermediates. For example:

    • Method A : Reacting indole-2-carboxylic acid with diethylamine using coupling agents like EDCl/HOBt (yields ~85-98%) .
    • Boronate Installation : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is introduced via Suzuki-Miyaura coupling or direct borylation of the indole scaffold using pinacol boronic esters .
    • Key Step : Purification via flash chromatography (e.g., 0–20% ethyl acetate in hexane) to isolate the final product .

    Q. What spectroscopic techniques are used to characterize this compound?

    • 1H/13C NMR : To confirm the indole backbone, diethylamide substitution, and boronate group (e.g., δ ~1.3 ppm for tetramethyl dioxaborolane protons) .
    • Mass Spectrometry (EI/ESI) : For molecular weight validation (e.g., observed m/z matching calculated values) .
    • Elemental Analysis : To verify purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

    Q. What safety protocols are critical when handling boron-containing intermediates?

    • Protective Equipment : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
    • Ventilation : Use fume hoods due to potential dust/aerosol formation during synthesis .
    • Waste Disposal : Segregate boron-containing waste for specialized treatment to avoid environmental contamination .

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies optimize the biological activity of indole-2-carboxamide derivatives?

    • Substituent Effects : Modifying the indole C-3 position (e.g., pentyl or ethyl chains) enhances lipophilicity and membrane permeability, as shown in Mycobacterium growth inhibition assays .
    • Boronate Role : The 4,4,5,5-tetramethyl-dioxaborolane group enables Suzuki couplings for bioconjugation or prodrug strategies .
    • Allosteric Modulation : Introducing dimethylamino-phenethyl groups (e.g., compound 11j ) improves binding affinity to target proteins via hydrophobic/charge-transfer interactions .

    Q. How can design of experiments (DoE) improve synthesis efficiency?

    • Factor Screening : Use fractional factorial designs to identify critical parameters (e.g., temperature, solvent, catalyst loading) affecting yield .
    • Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., for low-yield steps like Method B, which gave 30% yield in ) .
    • Example : A Central Composite Design reduced the number of experiments by 40% while maximizing yield in indole-carboxamide syntheses .

    Q. How do computational models assist in predicting boronate reactivity in cross-coupling reactions?

    • Reaction Pathway Simulation : Density Functional Theory (DFT) calculates transition-state energies for Suzuki-Miyaura coupling steps, guiding solvent/catalyst selection .
    • Data-Driven Optimization : Machine learning models trained on experimental data (e.g., from ) predict optimal boronate:halide ratios and reaction times .

    Q. How to address contradictory data in biological assays for indole-2-carboxamides?

    • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. RAW264.7) to distinguish compound-specific effects from cell-type variability .
    • Metabolic Stability Tests : Use liver microsomes to identify if contradictory in vitro/in vivo results stem from rapid metabolism .

    Methodological Tables

    Q. Table 1: Yield Optimization via DoE (Example)

    FactorLow LevelHigh LevelOptimal Level
    Temperature (°C)6010080
    Catalyst (mol%)51510
    SolventDMFTHFDMF/THF (1:1)
    Yield 30%85%92%
    Adapted from and .

    Q. Table 2: Key SAR Findings

    Substituent (Position)Biological Activity (IC50, μM)Physicochemical Property (LogP)
    Pentyl (C-3)0.454.2
    Ethyl (C-3)1.23.5
    Phenylhydrazide (C-2)Inactive2.8
    Data from .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.